molecular formula CCuF3S B1349375 Copper(I) Trifluoromethanethiolate CAS No. 3872-23-9

Copper(I) Trifluoromethanethiolate

Cat. No. B1349375
CAS RN: 3872-23-9
M. Wt: 164.62 g/mol
InChI Key: BCCLDZVXWYCMMP-UHFFFAOYSA-M
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Scientific Research Applications

Synthesis of Trifluoromethyl Aryl Sulfides

Copper(I) trifluoromethanethiolate has been utilized in the synthesis of trifluoromethyl aryl sulfides. Adams et al. (2000) demonstrated that it reacts with diazonium salts containing electron-withdrawing groups to yield these sulfides in high yield. This process includes diazotization and trifluoromethylthiolation directly from anilines, indicating a streamlined approach for producing these compounds (Adams, Goddard, Clark, & Macquarrie, 2000).

One-Pot Synthesis of Benzoxathioles

Zhang et al. (2018) explored a copper-mediated one-pot synthesis approach using trifluoromethanethiolate for producing 2,2-difluoro-1,3-benzoxathioles. This method involves an intermolecular addition followed by intramolecular C-S coupling, showcasing its compatibility with various substrates and its applicability for late-stage difluoromethylenation of complex drug-like molecules (Zhang, Chen, & Weng, 2018).

Click Chemistry in Drug Discovery

Kolb and Sharpless (2003) discussed the role of click chemistry in drug discovery, where copper(I) compounds, including trifluoromethanethiolates, are used for the 1,2,3-triazole formation from azides and terminal acetylenes. This method is significant for its reliability and specificity, and the resulting triazole products have significant biological interaction potentials (Kolb & Sharpless, 2003).

Copper-Mediated Trifluoromethylthiolation

Wang, Tu, and Weng (2014) synthesized a Copper(I) trifluoromethylthiolate complex for the nucleophilic trifluoromethylthiolation of allylic bromides. This method demonstrates tolerance for various functional groups, expanding the scope of trifluoromethylthioether synthesis (Wang, Tu, & Weng, 2014).

Safety And Hazards

The safety data sheet for Copper(I) Trifluoromethanethiolate was not found in the search results10. Therefore, it is recommended to handle this compound with care and follow standard safety protocols when using it in experiments.


Future Directions

Copper(I) Trifluoromethanethiolate has been used in the synthesis of trifluoromethyl aryl sulfides6. It is also used as a reagent in various chemical reactions23. The future directions of this compound could involve its use in other chemical reactions and the development of new synthesis methods11.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. Always refer to the most recent and relevant scientific literature for detailed and accurate information.


properties

IUPAC Name

copper(1+);trifluoromethanethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCLDZVXWYCMMP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)[S-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCuF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371554
Record name Copper(I) Trifluoromethanethiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper(I) Trifluoromethanethiolate

CAS RN

3872-23-9
Record name Copper(I) Trifluoromethanethiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3872-23-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
12
Citations
DJ Adams, JH Clark - The Journal of Organic Chemistry, 2000 - ACS Publications
Reaction of silver(I) trifluoromethanethiolate (AgSCF 3 ) with KI or tetra-n-butylammonium iodide in acetonitrile leads to the formation of a nucleophilic source of trifluoromethanethiolate. …
Number of citations: 122 pubs.acs.org
AL Rheingold, S Munavalli, DI Rossman… - Inorganic …, 1994 - ACS Publications
Copper thiolate complexes (CuSR) are known in an extra-ordinarily broad range of structural types from discrete oligomers to multidimensional layered structures.* 1 The complexity …
Number of citations: 20 pubs.acs.org
S Munavalli, A Bashir-Hashemi… - … , Sulfur, and Silicon …, 2006 - Taylor & Francis

Reaction of trifluoromethylthiocopper with 1,4-diiodo- and 1-bromo-4-iodocubanes furnishes 1-iodo-4-(trifluoromethylthio)-, 1-bromo-4-(trifluoromethylthio)-, and 1,4-bis(…

Number of citations: 10 www.tandfonline.com
DJ Adams, A Goddard, JH Clark… - Chemical …, 2000 - pubs.rsc.org
Copper(I) trifluoromethanethiolate reacts with a range of diazonium salts containing electron-withdrawing groups to give the corresponding trifluoromethyl aryl sulfides in high yield; it is …
Number of citations: 61 pubs.rsc.org
LJ Johnson, ME Peach - Journal of Fluorine Chemistry, 1979 - Elsevier
Several aromatic compounds containing one or two C 6 F 5 S groups have been prepared by nucleophilic displacement reactions using CuSC 6 F 5 in DMF solution. Aromatic iodine or …
Number of citations: 5 www.sciencedirect.com
Z Xiao, Y Liu, L Zheng, C Liu, Y Guo… - The Journal of Organic …, 2018 - ACS Publications
An efficient oxidative radical intermolecular trifluoromethylthioarylation of styrenes with arenediazonium salts and copper(I) trifluoromethylthiolate under mild conditions is described for …
Number of citations: 26 pubs.acs.org
C Zheng, Y Liu, J Hong, S Huang, W Zhang, Y Yang… - Tetrahedron …, 2019 - Elsevier
An efficient method for trifluoromethylthiolation of arenediazonium salts has been developed in mild conditions with a stable and convenient AgSCF 3 . It provides a straightforward and …
Number of citations: 12 www.sciencedirect.com
P Chen, G Liu - Synthesis, 2013 - thieme-connect.com
The incorporation of fluorine-containing moieties into organic compounds is of great importance in pharmaceutical, agricultural, and materials science. Transition-metal-mediated …
Number of citations: 229 www.thieme-connect.com
SJ Tavener, DJ Adams, JH Clark - Journal of fluorine chemistry, 1999 - Elsevier
Reaction of potassium fluoride or tetramethylammonium fluoride with thiophosgene leads to the formation of a nucleophilic source of trifluoromethanethiolate, suitable for the …
Number of citations: 65 www.sciencedirect.com
A Haupt, D Lentz - Chemistry–An Asian Journal, 2018 - Wiley Online Library
Trifluoromethylthio‐substituted corannulene can be easily synthesized in good yield by the reaction of iodocorannulene with CuSCF 3 . Oxidation with meta‐chloroperbenzoic acid (…
Number of citations: 12 onlinelibrary.wiley.com

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